2-Amino-4-fluoro-3-iodobenzonitrile
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Overview
Description
2-Amino-4-fluoro-3-iodobenzonitrile is an organic compound with the molecular formula C7H4FIN2. It is a derivative of benzonitrile, featuring amino, fluoro, and iodo substituents on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-3-iodobenzonitrile typically involves multiple steps. One common method starts with the iodination of a fluorobenzonitrile derivative, followed by the introduction of an amino group. The reaction conditions often include the use of iodine and a suitable catalyst to facilitate the iodination process. The amino group can be introduced through nucleophilic substitution reactions using reagents such as ammonia or amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluoro-3-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and iodo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like ammonia, amines, or halides are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
2-Amino-4-fluoro-3-iodobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-3-iodobenzonitrile depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, fluoro, and iodo groups can influence its binding affinity and specificity, affecting the pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-iodobenzonitrile
- 4-Amino-3-iodobenzonitrile
- 2-Amino-3-fluoro-4-iodobenzonitrile
Uniqueness
2-Amino-4-fluoro-3-iodobenzonitrile is unique due to the specific arrangement of its substituents, which can impart distinct chemical and physical properties. For instance, the combination of amino, fluoro, and iodo groups can enhance its reactivity and make it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H4FIN2 |
---|---|
Molecular Weight |
262.02 g/mol |
IUPAC Name |
2-amino-4-fluoro-3-iodobenzonitrile |
InChI |
InChI=1S/C7H4FIN2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2 |
InChI Key |
VXZXJXDCCBCQIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)I)F |
Origin of Product |
United States |
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